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Introduction

Ciprofloxacin, a second-generation fluoroquinolone antibiotic, has been a cornerstone in the
treatment of various bacterial infections for decades.[1][2][3] Its potent bactericidal activity
stems from its ability to inhibit essential bacterial enzymes, DNA gyrase and topoisomerase 1V,
which are crucial for DNA replication, recombination, and repair.[1][4][5] This targeted
disruption of DNA metabolism not only leads to bacterial cell death but also triggers a cascade
of cellular stress responses, most notably the DNA damage repair pathways. Consequently,
ciprofloxacin has emerged as a valuable molecular probe for researchers and drug
development professionals to elucidate the intricate mechanisms of bacterial DNA repair, stress
responses, and the evolution of antibiotic resistance.

Mechanism of Action

Ciprofloxacin's primary mode of action involves the formation of a stable ternary complex with
bacterial DNA and either DNA gyrase (topoisomerase Il) or topoisomerase IV.[5][6] These
enzymes are vital for managing DNA topology during replication and transcription. DNA gyrase
introduces negative supercoils into the DNA, while topoisomerase 1V is involved in the
decatenation of daughter chromosomes after replication.[5][7] Ciprofloxacin binds to the
enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but is
unable to religate the strands.[5][6] This leads to the accumulation of lethal double-strand
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breaks (DSBs) in the bacterial chromosome.[8][9][10][11] The accumulation of these DSBs is a
primary contributor to the bactericidal effect of ciprofloxacin.[5]

The formation of these DSBs serves as a potent signal for the activation of bacterial DNA repair
systems. The most prominent of these is the SOS response, a global stress response to DNA
damage.[12][13][14] The SOS response involves the coordinated expression of a regulon of
genes, many of which are involved in DNA repair and damage tolerance.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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